molecular formula C15H26N4O2 B2531546 tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate CAS No. 2279122-62-0

tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate

Cat. No.: B2531546
CAS No.: 2279122-62-0
M. Wt: 294.399
InChI Key: BNPYLNCTMCQQDY-UHFFFAOYSA-N
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Description

tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate is a sophisticated chemical intermediate designed for research and development applications. This compound features a tert-butyloxycarbonyl (Boc) protected amine and a 3-aminopyridine group, making it a versatile building block in medicinal chemistry and drug discovery. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further synthetic manipulation towards more complex molecules. The presence of the 2,2-dimethylpropyl (neopentyl) linker adds steric definition to the structure, which can influence the compound's conformation and binding properties. The 3-aminopyridine moiety is a common pharmacophore found in molecules designed to target a variety of biological systems. Researchers may utilize this compound in the synthesis of potential therapeutic agents. It is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-14(2,3)21-13(20)19-10-15(4,5)9-18-12-11(16)7-6-8-17-12/h6-8H,9-10,16H2,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYLNCTMCQQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CNC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate typically involves multiple steps. One common synthetic route includes the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate can undergo various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for research in pharmacology and medicinal chemistry. Key areas of application include:

Neuroprotective Effects

Research indicates that tert-butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate may provide neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can:

  • Inhibit the activity of enzymes like acetylcholinesterase, which is involved in neurodegeneration.
  • Reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, thereby protecting against cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives of pyridine compounds have demonstrated significant antibacterial activity against various pathogens, suggesting potential therapeutic applications in treating infections .

Case Study 1: Neuroprotective Effects

A study explored the effects of this compound on astrocytes under oxidative stress conditions induced by amyloid-beta. The results indicated a significant reduction in cell death and inflammatory markers, supporting its role as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyridine derivatives, including this compound. The findings revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies.

Activity TypeMechanism of ActionReferences
NeuroprotectionInhibition of acetylcholinesterase; reduction of oxidative stress
AntimicrobialInhibition of bacterial growth against various pathogens

Mechanism of Action

The mechanism of action of tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous tert-butyl carbamate derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthetic Yield Key Properties
tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate Pyridine 3-Amino, 2,2-dimethylpropyl carbamate 294.40 N/A High hydrogen-bonding capacity; potential kinase inhibitor .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Pyridine 3-Fluoro, methyl carbamate ~211.22 (estimated) N/A Electron-withdrawing fluorine enhances reactivity in cross-coupling reactions .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Pyridine 6-Bromo, 2-chloro, methyl carbamate ~293.59 (estimated) N/A Halogenated groups increase lipophilicity; useful in halogen-bonding interactions .
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate Pyridine 2,5,6-Trimethoxy ~283.30 (estimated) N/A Methoxy groups improve solubility but reduce metabolic stability .
tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)amino)propyl)carbamate Quinazoline 6,7-Dimethoxy, propyl carbamate ~403.45 (estimated) 48% Quinazoline core enables DNA intercalation; lower yield due to complex synthesis .
tert-Butyl ((S)-1-(((R)-1-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)propyl)carbamate Urea-linked pyridine Trifluoromethylphenyl, chiral centers ~530.40 (estimated) 36% Chiral structure and CF₃ groups enhance target specificity in enzyme inhibition .
tert-Butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate Sulfonyl-modified propyl Fluorosulfonyl 269.34 N/A Electrophilic fluorosulfonyl group enables covalent protein binding .

Structural and Functional Insights

  • Halogenated pyridines (e.g., Br, Cl in ) exhibit enhanced lipophilicity and halogen-bonding, useful in material science.
  • Substituent Effects: Amino groups (target compound) improve solubility and hydrogen-bonding, critical for drug-receptor interactions. Trifluoromethyl () and fluorosulfonyl () groups introduce strong electron-withdrawing effects, altering reactivity and stability.
  • Synthetic Accessibility :

    • Coupling reactions (e.g., 73% yield in ) are efficient for purine derivatives, while multi-step syntheses (e.g., quinazoline at 48% ) face challenges due to steric hindrance.

Biological Activity

Tert-butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(3-aminopyridin-2-yl) propan-1-amine. The general synthetic route can be summarized as follows:

  • Reagents : Tert-butyl carbamate, 3-(3-aminopyridin-2-yl) propan-1-amine.
  • Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent degradation.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Protease Inhibition : The compound has shown potential as a protease inhibitor, particularly against viral proteases such as SARS-CoV 3CL protease. In vitro studies have demonstrated that it can effectively inhibit this enzyme at micromolar concentrations .
  • Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may possess neuroprotective properties. For instance, related compounds have been evaluated for their ability to mitigate the effects of amyloid-beta in astrocytes, suggesting a potential role in neurodegenerative conditions like Alzheimer's disease .
  • Anti-inflammatory Activity : Some derivatives of this compound have been linked to anti-inflammatory effects in various models, indicating that it may modulate inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • SARS-CoV Protease Inhibition : A study measured the IC50 values for various inhibitors against SARS-CoV 3CL protease, highlighting that modifications in the structure can significantly affect potency .
    CompoundIC50 (μM)
    25a5.90
    25b23.0
    25c0.46
  • Neuroprotective Studies : Research on similar compounds showed that they could enhance cell viability in astrocytes exposed to toxic agents like amyloid-beta .
    TreatmentCell Viability (%)
    Control100
    Aβ alone43.78
    Aβ + Compound M462.98

Q & A

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how do they apply to this compound?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, the synthesis of structurally similar carbamates (e.g., tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate) often employs tert-butyl carbamate intermediates reacting with amines under basic conditions (e.g., K₂CO₃ in acetonitrile) . For this compound, the pyridinylamine moiety may be introduced via Buchwald-Hartwig amination or SNAr reactions. Purification typically involves column chromatography or recrystallization from mixed solvents (e.g., ethyl acetate/hexane).

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
  • ¹H/¹³C NMR : Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyl (~155 ppm). Pyridinyl protons typically appear at 6.5–8.5 ppm .
  • HPLC/LC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., exact mass: calculated for C₁₅H₂₄N₄O₂: 308.18 g/mol).
    • Elemental Analysis : Verify C, H, N, O percentages within ±0.4% of theoretical values.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with soap/water if exposed .
  • Storage : Seal in dry, inert conditions (2–8°C) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve discrepancies by refining hydrogen bonding patterns (e.g., N–H⋯O interactions stabilizing the carbamate group) . For example, tert-butyl carbamates often form dimeric structures via intermolecular H-bonds .
  • Dynamic NMR : Analyze rotational barriers of the tert-butyl group or conformational flexibility of the propyl chain to explain temperature-dependent spectral shifts .

Q. What strategies optimize diastereoselective synthesis of chiral analogs of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure tert-butyl carbamates (e.g., (R)- or (S)-configured precursors) to control stereochemistry at the 2,2-dimethylpropyl chain .
  • Catalytic Asymmetric Amination : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective coupling of the pyridinylamine moiety .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

  • Protecting Group Stability : The tert-butyl carbamate (Boc) is stable under basic conditions but cleaved by TFA or HCl in dioxane. This allows selective deprotection for further modifications (e.g., amide coupling) .
  • Steric Effects : The bulky tert-butyl group may hinder nucleophilic attack at the carbamate carbonyl, requiring elevated temperatures for reactions like hydrolysis .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ measurements under matched pH/temperature).
  • Metabolic Stability : Test for Boc group hydrolysis in vitro; unstable derivatives may yield conflicting activity due to variable metabolite profiles .

Experimental Design Considerations

Q. What solvent systems are optimal for crystallizing this compound?

Methodological Answer:

  • Mixed Solvents : Slow evaporation from ethyl acetate/hexane (1:3) promotes crystal growth by balancing polarity and volatility .
  • Temperature Gradients : Cooling from 40°C to 4°C over 24 hours enhances crystal lattice formation .

Q. How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation :
  • Acidic Conditions : 0.1 M HCl at 25°C for 24 hours.
  • Basic Conditions : 0.1 M NaOH at 40°C for 12 hours.
    • Analytical Monitoring : Track degradation via HPLC and identify byproducts using HR-MS .

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